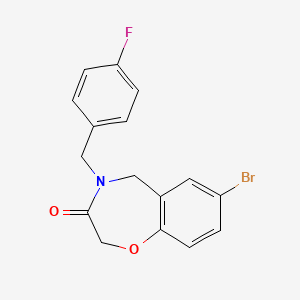
7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" is a heterocyclic molecule that appears to be closely related to a class of compounds that have been synthesized and studied for their molecular and crystal structures, as well as their physical and chemical properties. Although the exact compound is not directly mentioned in the provided papers, similar compounds such as 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one and 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole have been synthesized and characterized, suggesting a potential relevance to the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the thermolysis of semicarbazones derived from aminobenzophenone or similar precursors . The process of thermolysis leads to the formation of the desired brominated heterocyclic compounds. The synthesis of regioisomeric bromodimethoxy benzyl piperazines, which share some structural features with the target compound, has been achieved and their analytical profiles have been evaluated using techniques such as GC-MS and FT-IR .
Molecular Structure Analysis
X-ray crystallography has been employed to establish the molecular and crystal structures of similar brominated compounds . These studies provide detailed information on the arrangement of atoms within the molecule and the nature of intermolecular interactions, such as hydrogen bonds, which can significantly influence the compound's properties and reactivity.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving the exact compound . However, the related compounds have been characterized to understand their behavior in solution and in the crystalline state, which can provide insights into their potential reactivity . The nature of the substituents on the benzoxazepin core, such as the bromo and fluoro groups, would likely influence the compound's reactivity in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been investigated using a combination of experimental and theoretical methods. Techniques such as FT-IR spectroscopy have been used to determine the vibrational frequencies, which are indicative of the functional groups present and their interactions . Quantum mechanical studies, including Hartree–Fock (HF) and density functional theory (DFT), have been applied to calculate properties such as atomic charges, molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and nonlinear optical (NLO) effects . These studies provide a comprehensive understanding of the electronic structure and potential applications of these compounds, such as in materials science for their NLO properties.
科学的研究の応用
Chemical Synthesis and Structure Analysis
The compound has been instrumental in chemical synthesis and structure analysis. For example, it is involved in the synthesis and structure determination of 3-arylidene and 3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones. These compounds exhibit affinity toward central nervous system and peripheral benzodiazepine receptors, as evidenced by their radioligand analysis. The molecular and crystal structures of certain derivatives have been elucidated through techniques like X-ray diffraction structural analysis, showcasing their cis configuration (Pavlovsky et al., 2007).
Kinase Inhibitor Synthesis
The benzoxazepine core, including 7-bromobenzoxazepine, is a significant part of several kinase inhibitors. It plays a role in the scalable synthesis and process development of these inhibitors. The compound is part of a complex synthesis process involving multiple chemically rich, distinct fragments. These processes have been scaled up significantly, demonstrating the compound's utility in large-scale pharmaceutical manufacturing (Naganathan et al., 2015).
Antagonist Synthesis
The compound has been used in synthesizing orally active CCR5 antagonists. A practical method has been developed for its synthesis, demonstrating its utility in creating compounds with significant biological activity (Ikemoto et al., 2005).
Interaction with Protein-Tyrosine Kinases (PTKs)
It's also involved in the synthesis of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives. These derivatives act as protein-tyrosine kinase (PTK) inhibitors, showcasing their potential in targeted cancer therapies. The inhibitory activities of these compounds against PTKs highlight their potential in therapeutic applications (Li et al., 2017).
Molecular Aggregation Studies
The compound is significant in understanding molecular aggregation patterns. Its derivatives have been studied for their supramolecular structures, revealing varied patterns of supramolecular aggregation. This highlights the compound's utility in studying complex molecular interactions and in designing molecules with specific interaction patterns (Blanco et al., 2008).
特性
IUPAC Name |
7-bromo-4-[(4-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO2/c17-13-3-6-15-12(7-13)9-19(16(20)10-21-15)8-11-1-4-14(18)5-2-11/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJTXKMJKBMDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

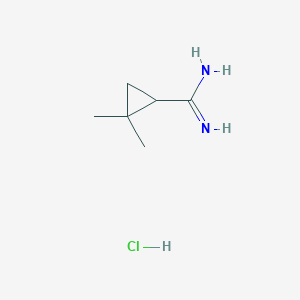
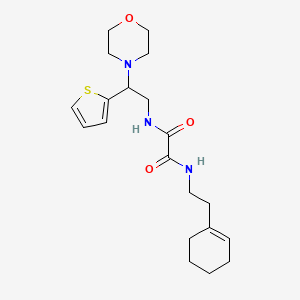

![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2499770.png)
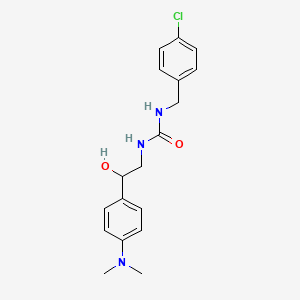
![2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide](/img/structure/B2499777.png)

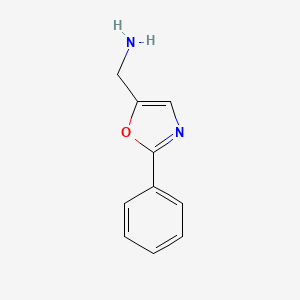
![(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2499780.png)
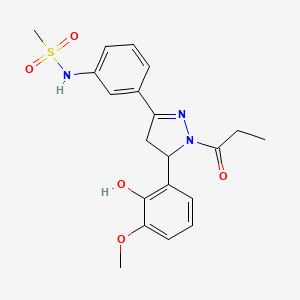
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide](/img/structure/B2499782.png)
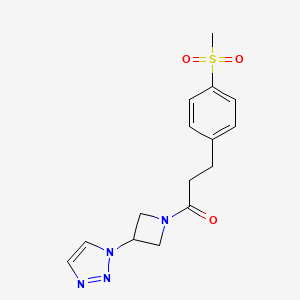
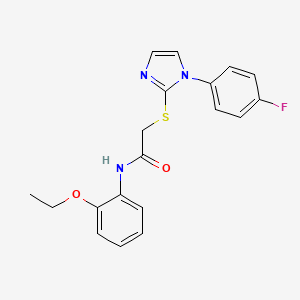
![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)